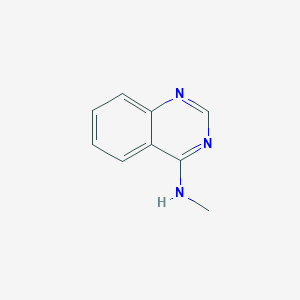

n-Methylquinazolin-4-amine

Übersicht

Beschreibung

N-Methylquinazolin-4-amine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

n-Methylquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is part of the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. The synthesis typically involves cyclization reactions of anthranilic acid derivatives with formamide or other reagents to form the quinazoline core. Subsequent substitution reactions introduce the methyl group at the nitrogen position.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance:

- Induction of Apoptosis : A study identified a derivative, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265), which demonstrated potent apoptosis-inducing activity with an effective concentration (EC50) for caspase activation at 2 nM in T47D breast cancer cells .

- Inhibition of Cell Proliferation : This compound also exhibited a growth inhibition concentration (GI50) of 2 nM, indicating its strong potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Tubulin Polymerization : The compound disrupts microtubule formation, which is critical for cell division, thereby inhibiting cancer cell proliferation .

- Interaction with ABC Transporters : It has been shown to be effective in cells overexpressing P-glycoprotein (Pgp), suggesting that it can overcome drug resistance mechanisms in cancer cells .

- Structure-Activity Relationship (SAR) : Research indicates that modifications on the quinazoline core significantly affect biological activity. For example, the presence of a methyl group on the nitrogen linker is crucial for apoptosis-inducing activity .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | EC50 (nM) | GI50 (nM) | Model Used |

|---|---|---|---|---|

| 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Apoptosis Inducer | 2 | 2 | T47D Breast Cancer Cells |

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | Anticancer Agent | 2 | - | MX-1 Human Breast Cancer |

| This compound | Tubulin Polymerization Inhibitor | - | - | Various Cancer Models |

Recent Developments

Recent studies have focused on optimizing derivatives for enhanced efficacy against multidrug-resistant cancers. A notable compound identified was N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, which not only induced apoptosis but also showed excellent blood-brain barrier penetration, making it a promising candidate for further development in clinical settings .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Induction of Apoptosis

One of the most significant applications of n-Methylquinazolin-4-amine (also referred to as EP128265 or MPI-0441138) is its potential as an inducer of apoptosis in cancer cells. It has been shown to be a potent inhibitor of cell proliferation, particularly in T47D breast cancer cells, with an EC50 for caspase activation at 2 nM and a GI50 of 2 nM . This compound inhibits tubulin polymerization, which is crucial for cancer cell division and survival. Furthermore, it has demonstrated efficacy in mouse models of human breast and prostate cancers .

Multi-target Activity

Recent studies have highlighted the multitarget potential of quinazoline derivatives, including this compound. These compounds can inhibit multiple receptor tyrosine kinases (RTKs), such as EGFR and VEGFR-2, which are critical in tumor growth and angiogenesis . The ability to target multiple pathways enhances their therapeutic potential against various cancer types.

Neuropharmacology

Potential Treatment for Alzheimer's Disease

Research has indicated that derivatives of this compound may serve as promising agents for treating neurodegenerative diseases like Alzheimer's. A study designed novel N-methylpropargylamino-quinazoline derivatives that showed selective MAO-B inhibition and the ability to cross the blood-brain barrier (BBB) . These properties are essential for developing effective treatments for Alzheimer’s disease, as they enhance the compounds' bioavailability in the central nervous system.

Biochemical Research Tools

Inhibition of Kinases

this compound derivatives have been identified as selective inhibitors of kinases such as Clk1, Clk4, and Dyrk1A, which play vital roles in pre-mRNA splicing and are implicated in various diseases, including cancer and neurodegenerative disorders . These inhibitors provide valuable tools for studying the biochemical pathways involved in these diseases.

Summary Table of Applications

Case Studies

-

Breast Cancer Model

In a study involving T47D cells, this compound was found to significantly induce apoptosis through caspase activation. This effect was linked to its ability to inhibit tubulin polymerization, demonstrating its potential as an anticancer agent . -

Alzheimer's Disease Research

The development of N-methylpropargylamino-quinazoline derivatives showcased their ability to inhibit MAO-B selectively while maintaining low cytotoxicity. These compounds were designed using structure-guided methods to enhance their CNS availability . -

Kinase Inhibition Studies

Quinazoline derivatives were evaluated for their inhibitory effects on various RTKs. The findings suggested that these compounds could effectively disrupt multiple signaling pathways critical for tumor growth and metastasis .

Eigenschaften

IUPAC Name |

N-methylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-10-9-7-4-2-3-5-8(7)11-6-12-9/h2-6H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMFHIAFDWANJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00992037 | |

| Record name | N-Methylquinazolin-4(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-47-4 | |

| Record name | NSC73578 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylquinazolin-4(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylquinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.